![molecular formula C10H10ClNS B069874 2-Chloro-4-isopropyl-1,3-benzothiazole CAS No. 182344-55-4](/img/structure/B69874.png)
2-Chloro-4-isopropyl-1,3-benzothiazole
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Overview
Description
2-Chloro-4-isopropyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H10ClNS and a molecular weight of 211.71 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-isopropyl-1,3-benzothiazole is 1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 .Chemical Reactions Analysis
Benzothiazoles, including 2-Chloro-4-isopropyl-1,3-benzothiazole, can be involved in various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a visible light-mediated process . In this reaction, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis
2-Chloro-4-isopropyl-1,3-benzothiazole is a liquid . It has a molecular weight of 211.71 .Scientific Research Applications
Biological Activities
Thiazoles and their derivatives, including 2-Chloro-4-isopropyl-1,3-benzothiazole, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some thiazole derivatives, including 2-Chloro-4-isopropyl-1,3-benzothiazole, have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Anti-tubercular Compounds
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Phosphorylation and Phosphitylation of Alcohols
2-Chloro-4-isopropyl-1,3-benzothiazole is a reagent used in phosphorylation and phosphitylation of alcohols . It is also reactive cyclic phosphitylating reagent involved in fast coupling rates and hydrolytic cleavage more readily compare to that of an acyclic analog .
Dyes and Photosensitizers
Thiazoles are a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin . They are also used in the field of photosensitizers .
Rubber Vulcanization
Accelerators for the sulfur vulcanization of rubber are based on 2-mercaptobenzothiazoles .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various enzymes and receptors . For instance, some benzothiazole derivatives have shown inhibitory activity against the enzyme cyclooxygenase (COX), which plays a crucial role in inflammation .
Mode of Action
Benzothiazole derivatives have been found to interact with their targets, leading to changes in cellular processes . For example, some benzothiazole derivatives have been found to inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the cox pathway, leading to anti-inflammatory effects . Additionally, benzothiazole derivatives have been involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Benzothiazole derivatives have been found to exhibit various biological activities, including anti-inflammatory and anti-tubercular effects . These effects are likely a result of the compound’s interaction with its targets and its influence on biochemical pathways.
properties
IUPAC Name |
2-chloro-4-propan-2-yl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNWYJCSPFDJHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403028 |
Source
|
Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropyl-1,3-benzothiazole | |
CAS RN |
182344-55-4 |
Source
|
Record name | 2-chloro-4-isopropyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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